1-(2-Trifluoromethylphenyl)imidazole 1-(2-Trifluoromethylphenyl)imidazole 1-[2-(trifluoromethyl)phenyl]imidazole is a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 25371-96-4
VCID: VC0545870
InChI: InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H
SMILES: C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2
Molecular Formula: C10H7F3N2
Molecular Weight: 212.17 g/mol

1-(2-Trifluoromethylphenyl)imidazole

CAS No.: 25371-96-4

Inhibitors

VCID: VC0545870

Molecular Formula: C10H7F3N2

Molecular Weight: 212.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-(2-Trifluoromethylphenyl)imidazole - 25371-96-4

CAS No. 25371-96-4
Product Name 1-(2-Trifluoromethylphenyl)imidazole
Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
IUPAC Name 1-[2-(trifluoromethyl)phenyl]imidazole
Standard InChI InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H
Standard InChIKey WZBWBNCQUTXYEL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2
Appearance Solid powder
Description 1-[2-(trifluoromethyl)phenyl]imidazole is a member of imidazoles.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2-trifluoromethylphenyl)imidazole
1-TRIM
Reference 1: Yoshida K, Osuka A. Subporpholactone, Subporpholactam, Imidazolosubporphyrin, and Iridium Complexes of Imidazolosubporphyrin: Formation of Iridium Carbene Complexes. Angew Chem Int Ed Engl. 2018 Jan 2;57(1):338-342. doi: 10.1002/anie.201711166. Epub 2017 Dec 4. PubMed PMID: 29139204.
2: Nair AG, McBurney RT, Gatus MRD, Binding SC, Messerle BA. Gold(III) NHC Complexes for Catalyzing Dihydroalkoxylation and Hydroamination Reactions. Inorg Chem. 2017 Oct 2;56(19):12067-12075. doi: 10.1021/acs.inorgchem.7b02161. Epub 2017 Sep 21. PubMed PMID: 28933838.
3: Aguiar AF, Vechetti-Júnior IJ, Souza RW, Piedade WP, Pacagnelli FL, Leopoldo AS, Casonatto J, Dal-Pai-Silva M. Nitric oxide synthase inhibition impairs muscle regrowth following immobilization. Nitric Oxide. 2017 Sep 30;69:22-27. doi: 10.1016/j.niox.2017.07.006. Epub 2017 Jul 28. PubMed PMID: 28757440.
4: Guo J, Carvajal RD, Dummer R, Hauschild A, Daud A, Bastian BC, Markovic SN, Queirolo P, Arance A, Berking C, Camargo V, Herchenhorn D, Petrella TM, Schadendorf D, Sharfman W, Testori A, Novick S, Hertle S, Nourry C, Chen Q, Hodi FS. Efficacy and safety of nilotinib in patients with KIT-mutated metastatic or inoperable melanoma: final results from the global, single-arm, phase II TEAM trial. Ann Oncol. 2017 Jun 1;28(6):1380-1387. doi: 10.1093/annonc/mdx079. PubMed PMID: 28327988; PubMed Central PMCID: PMC5452069.
5: Sharma A, Nakade UP, Choudhury S, Garg SK. Functional involvement of protein kinase C, Rho-kinase and TRPC3 decreases while PLC increases with advancement of pregnancy in mediating oxytocin-induced myometrial contractions in water buffaloes (Bubalus bubalis). Theriogenology. 2017 Apr 1;92:176-189. doi: 10.1016/j.theriogenology.2016.12.008. Epub 2016 Dec 7. PubMed PMID: 28237334.
6: Cui C, Merritt R, Fu L, Pan Z. Targeting calcium signaling in cancer therapy. Acta Pharm Sin B. 2017 Jan;7(1):3-17. doi: 10.1016/j.apsb.2016.11.001. Epub 2016 Dec 13. Review. PubMed PMID: 28119804; PubMed Central PMCID: PMC5237760.
7: Muthukaman N, Deshmukh S, Sarode N, Tondlekar S, Tambe M, Pisal D, Shaikh M, Kattige VG, Honnegowda S, Karande V, Kulkarni A, Jadhav SB, Mahat MYA, Gudi GS, Khairatkar-Joshi N, Gharat LA. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methy l-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E(2) synthase-1 (mPGES-1) inhibitor. Bioorg Med Chem Lett. 2016 Dec 15;26(24):5977-5984. doi: 10.1016/j.bmcl.2016.10.079. Epub 2016 Nov 1. PubMed PMID: 27865703.
8: Haguet H, Douxfils J, Mullier F, Chatelain C, Graux C, Dogné JM. Risk of arterial and venous occlusive events in chronic myeloid leukemia patients treated with new generation BCR-ABL tyrosine kinase inhibitors: a systematic review and meta-analysis. Expert Opin Drug Saf. 2017 Jan;16(1):5-12. Epub 2016 Nov 28. Review. PubMed PMID: 27852118.
9: Simioni C, Ultimo S, Martelli AM, Zauli G, Milani D, McCubrey JA, Capitani S, Neri LM. Synergistic effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway or NUP214-ABL1 fusion protein in human Acute Lymphoblastic Leukemia. Oncotarget. 2016 Nov 29;7(48):79842-79853. doi: 10.18632/oncotarget.13035. PubMed PMID: 27821800; PubMed Central PMCID: PMC5346755.
10: Yamamoto S, Ohta H, Abe K, Kambe D, Tsukiyama N, Kawakita Y, Moriya M, Yasuhara A. Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1 H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Chem Pharm Bull (Tokyo). 2016;64(11):1630-1640. PubMed PMID: 27803474.
11: Rosti G, Castagnetti F, Gugliotta G, Baccarani M. Tyrosine kinase inhibitors in chronic myeloid leukaemia: which, when, for whom? Nat Rev Clin Oncol. 2017 Mar;14(3):141-154. doi: 10.1038/nrclinonc.2016.139. Epub 2016 Oct 18. Review. PubMed PMID: 27752053.
12: Hussar DA. New Drugs 2016, part 3. Nursing. 2016 Sep;46(9):34-42. doi: 10.1097/01.NURSE.0000490206.28060.7d. PubMed PMID: 27560517.
13: Gurion R, Raanani P, Vidal L, Leader A, Gafter-Gvili A. First line treatment with newer tyrosine kinase inhibitors in chronic myeloid leukemia associated with deep and durable molecular response - systematic review and meta-analysis. Acta Oncol. 2016 Sep - Oct;55(9-10):1077-1083. doi: 10.1080/0284186X.2016.1201214. Epub 2016 Aug 25. Review. PubMed PMID: 27560448.
14: Swanson DM, Savall BM, Coe KJ, Schoetens F, Koudriakova T, Skaptason J, Wall J, Rech J, Deng X, De Angelis M, Everson A, Lord B, Wang Q, Ao H, Scott B, Sepassi K, Lovenberg TW, Carruthers NI, Bhattacharya A, Letavic MA. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-di hydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor. J Med Chem. 2016 Sep 22;59(18):8535-48. doi: 10.1021/acs.jmedchem.6b00989. Epub 2016 Sep 8. PubMed PMID: 27548392.
15: Alameen AA, Simioni C, Martelli AM, Zauli G, Ultimo S, McCubrey JA, Gonelli A, Marisi G, Ulivi P, Capitani S, Neri LM. Healthy CD4+ T lymphocytes are not affected by targeted therapies against the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia. Oncotarget. 2016 Aug 23;7(34):55690-55703. doi: 10.18632/oncotarget.10984. PubMed PMID: 27494886; PubMed Central PMCID: PMC5342446.
16: Okabe S, Tauchi T, Tanaka Y, Sakuta J, Ohyashiki K. Combination therapy with copanlisib and ABL tyrosine kinase inhibitors against Philadelphia chromosome-positive resistant cells. Oncotarget. 2016 Aug 16;7(33):53116-53126. doi: 10.18632/oncotarget.10605. PubMed PMID: 27437766; PubMed Central PMCID: PMC5288172.
17: Rosati R, Chen B, Patki M, McFall T, Ou S, Heath E, Ratnam M, Qin Z. Hybrid Enzalutamide Derivatives with Histone Deacetylase Inhibitor Activity Decrease Heat Shock Protein 90 and Androgen Receptor Levels and Inhibit Viability in Enzalutamide-Resistant C4-2 Prostate Cancer Cells. Mol Pharmacol. 2016 Sep;90(3):225-37. doi: 10.1124/mol.116.103416. Epub 2016 Jul 5. PubMed PMID: 27382012; PubMed Central PMCID: PMC4998664.
18: Zagórska A, Bucki A, Kołaczkowski M, Siwek A, Głuch-Lutwin M, Starowicz G, Kazek G, Partyka A, Wesołowska A, Słoczyńska K, Pękala E, Pawłowski M. Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. J Enzyme Inhib Med Chem. 2016;31(sup3):10-24. Epub 2016 Jun 29. PubMed PMID: 27353547.
19: Samis J, Lee P, Zimmerman D, Arceci RJ, Suttorp M, Hijiya N. Recognizing Endocrinopathies Associated With Tyrosine Kinase Inhibitor Therapy in Children With Chronic Myelogenous Leukemia. Pediatr Blood Cancer. 2016 Aug;63(8):1332-8. doi: 10.1002/pbc.26028. Epub 2016 Apr 21. Review. PubMed PMID: 27100618.
20: Shi Q, Li W, Li H, Le Q, Liu S, Zong S, Zheng L, Hou F. Prevention of cisplatin-based chemotherapy-induced delayed nausea and vomiting using triple antiemetic regimens: a mixed treatment comparison. Oncotarget. 2016 Apr 26;7(17):24402-14. doi: 10.18632/oncotarget.8255. PubMed PMID: 27015550; PubMed Central PMCID: PMC5029710.
PubChem Compound 1359
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator